molecular formula C20H22N4O2S B5261577 N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide

Cat. No.: B5261577
M. Wt: 382.5 g/mol
InChI Key: DKBAVDWGJPRBTD-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Mechanism of Action

The mechanism of action of benzothiazole derivatives can vary widely depending on the specific compound and its intended use. For example, some benzothiazole derivatives have been studied for their anti-tubercular activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of Piperazine Moiety: The piperazine ring can be introduced by reacting the benzothiazole derivative with a piperazine compound, often under basic conditions.

    Introduction of Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, where the piperazine derivative reacts with a methoxyphenyl halide.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring or the methoxy group.

    Reduction: Reduction reactions may target the carbonyl group or the benzothiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, this compound may be studied for its potential as a therapeutic agent. Benzothiazole derivatives have shown promise in treating diseases such as cancer, Alzheimer’s disease, and bacterial infections.

Medicine

In medicine, the compound may be explored for its pharmacological properties. It could serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
  • N-(1,3-benzothiazol-2-yl)-2-[4-(3-nitrophenyl)piperazin-1-yl]acetamide

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-26-16-6-4-5-15(13-16)24-11-9-23(10-12-24)14-19(25)22-20-21-17-7-2-3-8-18(17)27-20/h2-8,13H,9-12,14H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBAVDWGJPRBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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